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2-Methylguanosine

RNA Thermodynamics Nucleic Acid Stability Modified Nucleoside Probes

Researchers requiring isomeric purity for RNA modification studies often encounter misidentified methylguanosine regioisomers that invalidate assays. 2-Methylguanosine (m²G) eliminates this risk with unambiguous N2-methylation. - Quantitatively validated as a negative control for guanosine-preferring GPCRs and redox-inert in electrochemical biosensors, reducing false-positive rates in pharmacological screens. - Unique suitability for Nucleotide Analog Interference Mapping (NAIM) of minor groove tertiary contacts without the secondary structure artifacts seen with inosine analogs. - Iso-energetic substitution for guanosine in thermodynamic studies enables labeling and crosslinking without altering duplex stability. Supplied with rigorous analytical certification to guarantee isomer identity for reproducible RNA science.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 2140-77-4
Cat. No. B1436573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylguanosine
CAS2140-77-4
Synonyms2-methylguanosine
7-methylguanosine
N(2)-methylguanosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1
InChIKeySLEHROROQDYRAW-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylguanosine: RNA Modification Standard


2-Methylguanosine (syn. N2-Methylguanosine, m²G; CAS 2140-77-4) is an endogenous, post-transcriptionally modified purine nucleoside characterized by a methyl group at the exocyclic N2 position of guanine [1]. As a commonly modified nucleoside in rRNA and tRNA with specific distributions in both E. coli rRNA and eukaryotic tRNA , it plays a key role in RNA structure and function and has been identified as an elevated metabolite in cancer patients' urine, underscoring its utility as a biomarker and research tool [2].

RNA modification probe for structural biology and NAIM experiments
Iso-energetic substitution for guanosine; minimal thermodynamic perturbation
Negative control for receptor binding and electrochemical assays

Irreplaceability of 2-Methylguanosine


Methylation of guanosine produces a family of regioisomers (e.g., N2-, 7-, and 1-methylguanosine) and ribose-methylated analogs (e.g., 2'-O-methylguanosine) that exhibit profoundly different biophysical and biochemical properties. As demonstrated in comparative studies, the position of the methyl group dictates electrochemical activity [1], receptor binding affinity [2], and RNA structural stability [3]. Thus, substituting 2-Methylguanosine (m²G) with its close analogs without rigorous validation will invalidate experimental outcomes, making precise procurement essential for reproducible science.

Regioisomer mismatch
N2‑, 7‑, and 1‑methylguanosine exhibit distinct receptor affinities; substitution may alter pharmacological readouts.
Electrochemical profile shifts
2‑Methylguanosine is polarographically inert, while 7‑methylguanosine produces a strong redox signal; detection methods may fail.
Ribose‑ vs. base‑methylation
2′‑O‑methylguanosine affects RNA backbone conformation differently; not interchangeable with N2‑methylated nucleoside.

2-Methylguanosine: Evidence vs. Key Comparators


Thermodynamic Neutrality in RNA Duplexes

In contrast to other modifications that alter RNA folding energetics, 2-Methylguanosine (m²G) is iso-energetic with guanosine (G) when incorporated into Watson-Crick G-C pairs and GNRA tetraloops [1]. This property uniquely positions it for studies requiring a structural probe without introducing confounding thermodynamic penalties.

Duplex Stability
Head‑to‑head
ΔΔG° ≈ 0 kcal/mol vs. guanosine in G‑C pairs and GNRA tetraloops; +0.3 kcal/mol in m²G·U wobble
Minimally perturbing probe; avoids confounding stability changes
Conditions: RNA duplexes, helix 45 GNRA tetraloop model
RNA Thermodynamics Nucleic Acid Stability Modified Nucleoside Probes

Receptor Binding Profile Differences

2-Methylguanosine demonstrates a distinct pharmacological profile at guanosine-binding GPCR sites. In competitive binding assays using [³H]-guanosine on rat brain membranes, N2-methylguanosine exhibits dramatically lower affinity compared to both unmodified guanosine and its regioisomer 7-methylguanosine [1].

GPCR Binding Rank
Head‑to‑head
Ranked weakest displacer among tested analogs (guanosine > ... >> N2‑methylguanosine)
Negative control for guanosine receptor selectivity studies
[³H]‑guanosine displacement, rat brain membranes
Receptor Pharmacology Binding Affinity GPCR Signaling

Electrochemical Activity vs. 7-Methylguanosine

The electrochemical properties of methylated guanosines are highly dependent on the methylation site. Using differential pulse polarography, 2-Methylguanosine was found to be polarographically inactive across a wide pH range, in stark contrast to 7-methylguanosine, which exhibited a well-developed reduction peak [1]. This property is critical for designing electrochemical detection methods or for interpreting redox behavior in biosensor applications.

Redox Activity
Head‑to‑head
Polarographically inactive; no reduction peak detected across wide pH range
Enables selective detection of redox‑active methylguanosines
7‑methylguanosine: well‑developed reduction peak
Electroanalysis Nucleoside Detection Biosensor Development

Tertiary Contact Mapping via NAIM

In Nucleotide Analog Interference Mapping (NAIM) studies, the 5'-O-(1-thio)-N2-methylguanosine triphosphate (m²GαS) analog was incorporated into the Tetrahymena group I intron. Unlike the phosphorothioate of inosine (IαS), which deletes the N2 amine and causes interference at positions attributable to secondary structure effects, m²GαS substitution did not cause such interference, demonstrating its unique ability to probe tertiary contacts without disrupting base pairing [1].

NAIM Interference
Head‑to‑head
m²GαS substitution maps exclusively tertiary contacts at G22, G212, G303; no secondary structure interference
Higher‑resolution RNA folding data vs. inosine‑based probes
Tetrahymena group I intron; mutant T7 RNAP transcription
RNA Biochemistry Nucleotide Analog Interference Mapping (NAIM) RNA Folding

2-Methylguanosine: Key Applications


RNA Tertiary Structure Mapping via NAIM

2-Methylguanosine is uniquely suited for Nucleotide Analog Interference Mapping (NAIM) experiments designed to identify minor groove tertiary contacts in novel RNAs. As established by direct comparative data, its m²GαS analog does not cause the secondary structure interference artifacts observed with inosine analogs [1], ensuring that functional interference signals map exclusively to tertiary interactions. This provides higher-resolution structural information essential for validating RNA folding models and ribozyme mechanisms.

RNA Duplex Stability Standard

In biophysical studies of RNA folding and stability, 2-Methylguanosine serves as an iso-energetic substitute for guanosine [1]. This allows researchers to introduce a chemical modification at the N2 position for purposes such as crosslinking, labeling, or structural probing, without introducing the confounding variable of altered duplex stability that occurs with other modifications like m²⁶A. This is critical for accurately determining the thermodynamic parameters of RNA secondary structures.

Negative Control for GPCR & Electrochemical Assays

Due to its quantitatively established low binding affinity at guanosine-preferring GPCRs [1] and its electrochemical inertness in contrast to 7-methylguanosine [2], 2-Methylguanosine is an ideal negative control compound. It enables researchers to validate the specificity of pharmacological assays for guanosine receptor activity and to calibrate electrochemical biosensors for the selective detection of redox-active nucleoside biomarkers, thereby reducing false-positive rates.

Analytical Standard for Cancer Metabolomics

2-Methylguanosine is a validated, elevated metabolite in the urine of cancer patients [1]. Its use as a high-purity analytical standard is essential for the accurate quantification in LC-MS/MS or GC-MS workflows aimed at developing non-invasive diagnostic or prognostic panels. Accurate quantification of this specific isomer is crucial, as substitution with other methylated guanosines (e.g., 7-methylguanosine) would lead to misidentification and erroneous clinical correlations.

Application
Selection Property
Validation Focus
RNA tertiary structure mapping (NAIM)
Tertiary contact mapping specificity
Verify interference patterns at novel RNA sites
RNA duplex stability standard
Thermodynamic neutrality in RNA duplexes
Confirm iso‑energetic substitution in target constructs
Negative control for receptor/electrochemical assays
Low receptor affinity and electrochemical inertness
Validate assay specificity for target analytes
Analytical standard for modified nucleoside metabolomics
Isomeric purity and identity
Quantify m²G in research metabolomics panels

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32 linked technical documents
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